4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine
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Overview
Description
4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine is a synthetic organic compound that features a piperazine ring substituted with a bromophenyl group and a dimethylpyrimidinylamine moiety
Mechanism of Action
Target of Action
It is known that piperazine, a common structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
The presence of the piperazine ring, which is known to positively modulate the pharmacokinetic properties of a drug substance, suggests that it may interact with its targets to induce therapeutic effects .
Biochemical Pathways
Given the broad range of biological activities associated with piperazine-containing compounds, it is likely that multiple pathways could be affected .
Pharmacokinetics
The presence of the piperazine ring in the compound structure suggests that it may have favorable pharmacokinetic properties .
Result of Action
Compounds containing a piperazine ring have been associated with a wide range of biological activities, suggesting that this compound could have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine typically involves multiple steps:
Formation of the Bromophenylmethylpiperazine Intermediate: This step involves the reaction of 4-bromobenzyl chloride with piperazine in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction is carried out under reflux conditions to yield 4-[(4-bromophenyl)methyl]piperazine.
Coupling with Dimethylpyrimidinylamine: The intermediate is then reacted with 2-chloro-N,N-dimethylpyrimidin-4-amine in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide. The reaction is typically conducted at elevated temperatures to facilitate the coupling reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be subjected to oxidation or reduction reactions to modify the functional groups on the piperazine or pyrimidine rings.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminophenyl derivative, while oxidation of the piperazine ring could result in the formation of a piperazine N-oxide.
Scientific Research Applications
4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.
Pharmacology: Studies focus on its interaction with biological targets such as receptors, enzymes, and ion channels to understand its mechanism of action and therapeutic potential.
Chemical Biology: The compound is used as a tool to probe biological pathways and mechanisms, providing insights into cellular processes and disease pathology.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
4-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine: Similar structure but with a chlorine atom instead of bromine.
4-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine: Similar structure but with a fluorine atom instead of bromine.
4-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents, potentially leading to different pharmacological profiles and applications.
Properties
IUPAC Name |
4-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN5/c1-21(2)17-19-8-7-16(20-17)23-11-9-22(10-12-23)13-14-3-5-15(18)6-4-14/h3-8H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILSWCZDSADXBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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